molecular formula C23H22O4S B10811029 1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one

1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one

Cat. No.: B10811029
M. Wt: 394.5 g/mol
InChI Key: PTYGROSWVBZXOC-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a sulfonylation reaction using toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one involves interactions with various molecular targets. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with biological molecules, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-piperidine
  • 1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-piperazine

Uniqueness

1-(4-Methoxy-phenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4S/c1-17-8-14-21(15-9-17)28(25,26)23(19-6-4-3-5-7-19)16-22(24)18-10-12-20(27-2)13-11-18/h3-15,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYGROSWVBZXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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